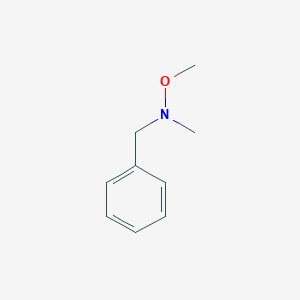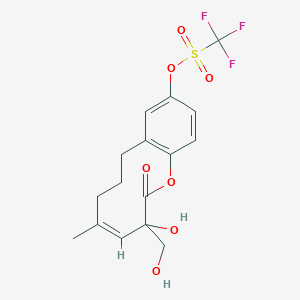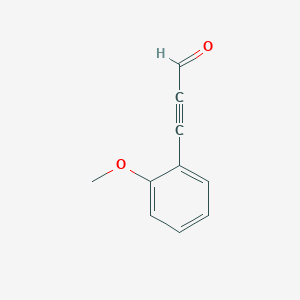
1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and other diseases .
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold . Another method includes the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
化学反応の分析
Types of Reactions: 1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
作用機序
The mechanism of action of 1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate the metabolism of dopamine, increase the production of free radicals, and inhibit dopamine metabolism via the catechol-O-methyltransferase (COMT) pathway. These actions contribute to its neurotoxic effects, which are of particular interest in the study of Parkinson’s disease .
類似化合物との比較
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neurotoxic effects and role in Parkinson’s disease research.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Exhibits neuroprotective and antidepressant-like effects.
Uniqueness: 1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which influences its biological activity and potential therapeutic applications. Its ability to modulate dopamine metabolism and produce free radicals distinguishes it from other tetrahydroisoquinoline derivatives .
特性
分子式 |
C17H19N |
|---|---|
分子量 |
237.34 g/mol |
IUPAC名 |
1-benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H19N/c1-13-7-8-15-9-10-18-17(16(15)11-13)12-14-5-3-2-4-6-14/h2-8,11,17-18H,9-10,12H2,1H3 |
InChIキー |
MVKLFVQZCNEFNL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCNC2CC3=CC=CC=C3)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14130582.png)

![(1'S,2'S,3'S,10b'R)-3'-(2-chlorobenzoyl)-2'-(4-isopropoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14130597.png)



![N-(3,4-Dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-3,7-dihydro-7-oxo-6H-1,2,3-triazolo[4,5-d]pyrimidine-6-acetamide](/img/structure/B14130636.png)


![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)



